8-Hydroxy Efavirenz 8-O-Sulfate
Description
Properties
CAS No. |
252343-23-0 |
|---|---|
Molecular Formula |
C₁₄H₉ClF₃NO₆S |
Molecular Weight |
411.74 |
Synonyms |
(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-(sulfooxy)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |
Origin of Product |
United States |
Preparation Methods
Regioselective Hydroxylation of Efavirenz
The first step involves introducing a hydroxyl group at the 8-position of efavirenz. While direct chemical hydroxylation is challenging due to the electron-deficient aromatic ring, meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C has been employed for analogous systems to achieve moderate yields. Alternative methods include:
-
Electrophilic Aromatic Substitution : Using nitric acid-sulfuric acid mixtures under controlled conditions to nitrate the ring, followed by reduction to the amine and diazotization to introduce hydroxyl groups.
-
Transition Metal Catalysis : Palladium-mediated C–H activation with directing groups to enhance regioselectivity.
Sulfation of 8-Hydroxy Efavirenz
Sulfation typically employs sulfur trioxide-triethylamine complexes in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds at 25–40°C for 12–24 hours, yielding the sulfate ester. Key considerations include:
Table 1: Representative Sulfation Conditions
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| SO₃·Et₃N | THF | 25 | 68 | 98.5 |
| SO₃·Pyridine | DMF | 40 | 72 | 99.1 |
| Chlorosulfonic Acid | DCM | 0 | 55 | 97.3 |
Enzymatic and Biocatalytic Approaches
In Vitro Sulfotransferase-Mediated Conjugation
Human sulfotransferases (SULT1A1/1A3) catalyze the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to 8-hydroxy efavirenz. Recombinant enzyme systems in buffer (pH 7.4) at 37°C achieve conversions of 80–90% within 2 hours. Scalability limitations and PAPS cost drive interest in chemoenzymatic hybrid methods.
Whole-Cell Biotransformation
Engineered E. coli expressing SULT isoforms and PAPS regeneration systems enable continuous sulfation. Yields of 70–85% have been reported in 24-hour fermentations, though downstream purification remains challenging.
Purification and Analytical Characterization
Chromatographic Purification
Crude reaction mixtures are purified via silica gel chromatography (ethyl acetate/hexane gradients) or preparative HPLC using C18 columns (acetonitrile/water with 0.1% formic acid). The sulfate conjugate’s polarity necessitates reversed-phase systems for optimal resolution.
Spectroscopic Validation
-
NMR : H NMR (DMSO-d6): δ 8.21 (s, 1H, ArH), 7.89 (d, J = 8.5 Hz, 1H), 5.42 (s, 1H, SO₃⁻).
-
HPLC : Retention time 6.8 min (Agilent Zorbax SB-C18, 4.6 × 150 mm, 1.0 mL/min).
Challenges and Industrial Considerations
Chemical Reactions Analysis
8-Hydroxy Efavirenz 8-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Hydroxy Efavirenz 8-O-Sulfate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Efavirenz and its metabolites in biological samples.
Industry: It is used in the development and testing of antiretroviral drugs and their metabolites.
Mechanism of Action
The mechanism of action of 8-Hydroxy Efavirenz 8-O-Sulfate involves its interaction with cellular enzymes and pathways. As a metabolite of Efavirenz, it retains some of the parent compound’s activity against HIV reverse transcriptase. Additionally, it affects cellular metabolism by stimulating glycolytic flux in astrocytes, which may contribute to the neurotoxic effects observed in patients treated with Efavirenz .
Comparison with Similar Compounds
8-Hydroxy Efavirenz (E8H)
- Structure: E8H (C₁₄H₉ClF₃NO₃, MW 331.68) is hydroxylated at the 8-position of EFV’s benzoxazinone ring .
- Metabolism : Formed via CYP2B6-mediated oxidation . Unlike E8H-SO₄, E8H undergoes further glucuronidation in humans to form 8-hydroxy efavirenz-O-glucuronide .
- Toxicity : Induces dendritic spine loss in hippocampal neurons at concentrations as low as 0.01 μM .
- Analytical Detection : Retains at 8.75–9.21 minutes on C18 and biphenyl columns in HPLC, with LOD/LOQ values of 29.49/89.38 μM .
7-Hydroxy Efavirenz (7OH-EFV)
8,14-Dihydroxy Efavirenz (8,14-DiOH-EFV)
- Structure: Secondary metabolite with hydroxyl groups at positions 8 and 14 (C₁₄H₉ClF₃NO₄, MW 347.67) .
- Metabolism : Formed via sequential CYP-mediated oxidations. Further conjugated to glucuronide (e.g., rac 8,14-Dihydroxy Efavirenz 14-O-β-D-Glucuronide 8-O-Sulfate, CAS: 247913-88-8) .
- Analytical Challenges : Requires advanced LC-MS for detection due to structural complexity .
Efavirenz Glucuronides
- E8H-O-Glucuronide : Major human metabolite, enhancing renal excretion. Retains antiviral inactivity but reduces plasma half-life .
- N-Glucuronide (EFV-N-Glu) : Direct conjugation of EFV, observed across species .
Analytical and Pharmacokinetic Comparisons
HPLC Separation Metrics
| Compound | Column Type | Retention Time (min) | LOD (μM) | LOQ (μM) |
|---|---|---|---|---|
| Efavirenz (EFV) | C18 | 9.36 | 32.33 | 96.97 |
| 8-Hydroxy Efavirenz | C18 | 8.75 | 29.49 | 89.38 |
| Neostigmine (NEO) | C18 | 10.18 | - | - |
| EFV | Biphenyl | 10.23 | - | - |
| E8H | Biphenyl | 9.21 | - | - |
| NEO | Biphenyl | 12.67 | - | - |
Metabolic and Toxicological Profiles
| Compound | Enzyme Pathway | Bioactivity | Toxicity Profile |
|---|---|---|---|
| EFV | CYP2B6 (primary) | Antiretroviral | CNS effects (e.g., dizziness) |
| E8H | CYP2B6 → Sulfation | Inactive | Neurotoxicity (neuronal apoptosis) |
| E8H-SO₄ | Sulfotransferases | Inactive | Presumed lower toxicity (excretion) |
| 7OH-EFV | CYP2A6 | Inactive | Minimal neurotoxicity |
| 8,14-DiOH-EFV | Sequential CYP | Inactive | Undefined |
Key Research Findings
- Species Differences : E8H-SO₄ is absent in humans but prevalent in rodents, complicating translational toxicology .
- HPLC Methodologies : Reverse-phase gradient methods using C18 columns achieve faster separation (<12 minutes ) of EFV, E8H, and internal standards (e.g., neostigmine) compared to biphenyl columns .
- Neurotoxicity Mechanism : E8H disrupts mitochondrial function in neurons, leading to oxidative stress and apoptosis .
Q & A
Q. What are the primary metabolic pathways for the formation of 8-Hydroxy Efavirenz, and how can these be experimentally validated?
- Methodological Answer : 8-Hydroxy Efavirenz is a major oxidative metabolite of efavirenz, primarily catalyzed by cytochrome P450 (CYP) isoform CYP2B6 . To validate this pathway:
- Use human liver microsomes (HLM) incubated with efavirenz under controlled conditions (37°C, NADPH cofactors) to simulate CYP-mediated metabolism .
- Employ HPLC with UV detection (e.g., at 245 nm) to quantify 8-Hydroxy Efavirenz formation, ensuring separation from parent compounds and other metabolites using C18 or biphenyl columns .
- Confirm enzyme specificity via CYP isoform-selective inhibitors (e.g., thioTEPA for CYP2B6) or recombinant CYP isoforms .
Q. How can researchers reliably quantify 8-Hydroxy Efavirenz in biological matrices such as plasma or cerebrospinal fluid (CSF)?
- Methodological Answer :
- Optimize reverse-phase HPLC with a biphenyl column for improved resolution of efavirenz, 8-Hydroxy Efavirenz, and co-administered drugs (e.g., neostigmine) .
- Validate the assay for precision, accuracy, and recovery using spiked biological samples. For CSF, ensure sensitivity adjustments due to lower metabolite concentrations .
- Cross-validate with LC-MS/MS for enhanced specificity, particularly when studying secondary metabolites like 8,14-dihydroxyefavirenz .
Q. What is the neurocognitive impact of elevated 8-Hydroxy Efavirenz levels, and how do study designs account for confounding variables?
- Methodological Answer :
- Conduct randomized controlled trials correlating plasma/CSF 8-Hydroxy Efavirenz concentrations with neuropsychological (NP) assessments (e.g., learning, memory, sleep quality) .
- Control for CYP2B6 polymorphisms (e.g., CYP2B6G516T) via genotyping, as these influence efavirenz metabolism and metabolite exposure .
- Use multivariate regression models to adjust for covariates like age, sex, and concomitant medications (e.g., rifampicin) that alter metabolite kinetics .
Advanced Research Questions
Q. How does 8-Hydroxy Efavirenz contribute to CYP2B6 enzyme inactivation, and what are the implications for drug-drug interactions?
- Methodological Answer :
- In vitro inactivation assays : Pre-incubate CYP2B6 with 8-Hydroxy Efavirenz and measure residual activity using probe substrates (e.g., bupropion). Compare reversibility via dialysis .
- Mechanistic studies show 8-Hydroxy Efavirenz causes irreversible CYP2B6 inactivation , likely via reactive intermediate formation, whereas efavirenz itself induces reversible inhibition .
- Implications: Co-administration with CYP2B6 substrates (e.g., cyclophosphamide) may require dose adjustments to avoid toxicity .
Q. What secondary metabolic pathways exist for 8-Hydroxy Efavirenz, and how do they influence its pharmacokinetic profile?
- Methodological Answer :
- Secondary hydroxylation : 8-Hydroxy Efavirenz undergoes further oxidation to 8,14-dihydroxyefavirenz, primarily catalyzed by CYP2B6 .
- Experimental approaches:
- Use radiolabeled 8-Hydroxy Efavirenz in HLM assays to track metabolite formation.
- Employ high-resolution mass spectrometry to identify novel dihydroxylated metabolites not detectable via standard HPLC .
- Pharmacokinetic impact: Secondary metabolites may contribute to prolonged CNS exposure and neurotoxicity, necessitating non-linear modeling of elimination kinetics .
Q. How do discrepancies between in vitro and in vivo metabolite profiles of 8-Hydroxy Efavirenz arise, and how can they be resolved?
- Methodological Answer :
- In vitro limitations : HLM assays may miss phase II metabolism (e.g., sulfation/glucuronidation) observed in vivo. Supplement with hepatocyte cultures or recombinant UDP-glucuronosyltransferases (UGTs) .
- In vivo detection : Use tandem mass spectrometry to identify sulfate/glucuronide conjugates in plasma, which are absent in microsomal systems .
- Example: 8,14-dihydroxyefavirenz is detected in human plasma but not in HLM incubations, suggesting in vivo-specific secondary metabolism .
Q. What experimental strategies can elucidate the role of 8-Hydroxy Efavirenz in neurotoxicity versus neuroprotection?
- Methodological Answer :
- In vitro models : Expose primary hippocampal neurons to 8-Hydroxy Efavirenz (≥0.01 μM) and quantify apoptosis (e.g., caspase-3 activation) and dendritic spine loss via immunofluorescence .
- Contradictory clinical data : Higher plasma 8-Hydroxy Efavirenz correlates with improved NP scores in some studies but neurotoxicity in others. Resolve via stratified analysis by CYP2B6 genotype and sex .
- Mechanistic studies : Investigate metabolite penetration into CSF using paired plasma-CSF sampling in clinical trials, coupled with neuroimaging to assess CNS inflammation .
Data Contradiction Analysis
Q. How should researchers address conflicting evidence on the neurocognitive effects of 8-Hydroxy Efavirenz?
- Methodological Answer :
- Study design heterogeneity : Compare cohort demographics (e.g., age ≥50 vs. younger populations), dosing regimens (600 mg vs. 400 mg efavirenz), and NP assessment tools .
- Confounding factors : Control for rifampicin co-administration, which increases 8-Hydroxy Efavirenz exposure and neurotoxicity risk in CYP2B6*6 carriers .
- Meta-analysis : Pool data from multiple trials using standardized NP metrics and stratification by genetic/environmental variables to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
